4-Hydrazinylpyrimidine chemical properties and structure
4-Hydrazinylpyrimidine chemical properties and structure
An In-Depth Technical Guide to 4-Hydrazinylpyrimidine: Properties, Structure, and Synthetic Utility
Abstract
4-Hydrazinylpyrimidine is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and organic synthesis. Its structure, characterized by a reactive hydrazine moiety attached to a pyrimidine core, allows for the construction of diverse molecular architectures, particularly those with significant pharmacological potential. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of 4-Hydrazinylpyrimidine. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work. Detailed protocols, data summaries, and mechanistic insights are provided to facilitate its practical application.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a fundamental N-heterocycle found in numerous biologically crucial molecules, including nucleic acid bases (cytosine, thymine, and uracil), vitamins (thiamine), and a wide array of therapeutic agents. The functionalization of this core structure is a cornerstone of drug discovery, enabling the modulation of physicochemical properties and biological activity. The introduction of a hydrazine group at the 4-position of the pyrimidine ring yields 4-Hydrazinylpyrimidine, a highly reactive and synthetically valuable intermediate. The hydrazine moiety is a potent nucleophile and a precursor to the hydrazone linkage, which is prevalent in many bioactive compounds due to its hydrogen bonding capabilities and structural flexibility.[1] This guide delves into the core characteristics of this important molecule.
Physicochemical and Structural Properties
The physical and chemical properties of 4-Hydrazinylpyrimidine are essential for its handling, storage, and application in synthesis. Key data, largely computed from publicly available databases, are summarized below.[2]
Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄ | PubChem[2] |
| Molecular Weight | 110.12 g/mol | PubChem[2] |
| CAS Number | 22930-71-8 | PubChem[2] |
| Topological Polar Surface Area | 63.8 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| XLogP3-AA (LogP) | -0.2 | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
Molecular Structure and Tautomerism
A critical feature of 4-Hydrazinylpyrimidine is its existence in a tautomeric equilibrium. The two primary forms are the aromatic hydrazinyl form and the non-aromatic hydrazono tautomer.[2][3] The equilibrium can be influenced by factors such as the solvent, pH, and temperature. The hydrazinyl form is generally considered the more stable tautomer due to the preservation of aromaticity in the pyrimidine ring.
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4-Hydrazinylpyrimidine (Aromatic form): The hydrazine group (-NHNH₂) is a substituent on the aromatic pyrimidine ring.
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(Z)-4-hydrazono-1,4-dihydropyrimidine (Non-aromatic form): This form features a hydrazone C=N double bond, with one of the ring nitrogens being protonated, thus breaking the ring's aromaticity.[2]
Caption: Tautomeric equilibrium of 4-Hydrazinylpyrimidine.
Synthesis of 4-Hydrazinylpyrimidine
The most common and direct method for synthesizing hydrazinyl-substituted heterocycles is through the nucleophilic aromatic substitution of a suitable halo-derivative with hydrazine.[4][5] In the case of 4-Hydrazinylpyrimidine, the precursor of choice is 4-chloropyrimidine. The chlorine atom at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms.
Experimental Protocol: Synthesis from 4-Chloropyrimidine
This protocol describes a standard laboratory procedure for the synthesis of 4-Hydrazinylpyrimidine.
Causality: The choice of an alcohol like methanol or ethanol as a solvent is crucial as it readily dissolves the starting materials and does not react with hydrazine under these conditions. The reaction is typically performed at room temperature to moderate heat to avoid side reactions. Hydrazine hydrate is used in excess to ensure complete conversion of the chloropyrimidine and to act as a base to neutralize the HCl byproduct.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-chloropyrimidine (1.0 eq) in methanol (approx. 10 mL per gram of starting material).
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Reagent Addition: To the stirred solution, add hydrazine hydrate (N₂H₄·H₂O, ~2.0-3.0 eq) dropwise at room temperature. The addition may be slightly exothermic.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
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Workup and Isolation: Upon completion, cool the mixture in an ice bath. The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.
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Purification: Wash the collected solid with cold water to remove excess hydrazine hydrate and any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Dry the final product under vacuum.
Caption: Workflow for the synthesis of 4-Hydrazinylpyrimidine.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Hydrazinylpyrimidine stems primarily from the reactivity of the terminal -NH₂ group of the hydrazine moiety. This group is a strong nucleophile and readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry and drug discovery, allowing for the rapid generation of large libraries of compounds for biological screening.[1][6]
Formation of Pyrimidine-Hydrazones
The reaction with a carbonyl compound (e.g., a substituted benzaldehyde) typically proceeds under mild acidic catalysis and generates the corresponding N-(pyrimidin-4-yl)hydrazone. This linkage is a key structural motif in many pharmacologically active molecules.
Applications in Anticancer Drug Design
Recent research has highlighted the potential of pyrimidine-hydrazone derivatives as potent anticancer agents.[1][7] The rationale behind this approach is molecular hybridization, where two or more pharmacophores are combined to create a new molecule with enhanced affinity, selectivity, or efficacy. For example, derivatives of[2][4][8]triazolo[4,5-d]pyrimidine containing a hydrazone fragment have shown significant antiproliferative activity against various cancer cell lines, including prostate cancer (PC3).[7] Some of these compounds have been found to inhibit key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of EGFR signaling by pyrimidine-hydrazone derivatives.
Spectral Characterization
Structural elucidation and purity assessment of 4-Hydrazinylpyrimidine rely on standard spectroscopic techniques.[9][10] While specific spectra are best obtained experimentally, the expected features can be predicted.
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¹H NMR: The spectrum should show distinct signals for the aromatic protons on the pyrimidine ring (typically in the δ 7.0-8.5 ppm range). The protons of the hydrazine group (-NH and -NH₂) will appear as broad singlets that are exchangeable with D₂O. Their chemical shift can vary depending on the solvent and concentration.
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¹³C NMR: The carbon atoms of the pyrimidine ring will resonate in the aromatic region (typically δ 140-160 ppm). The carbon atom attached to the hydrazine group (C4) will be significantly influenced by the nitrogen atoms.
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IR Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazine group (around 3200-3400 cm⁻¹), C=N and C=C stretching from the pyrimidine ring (around 1500-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[10]
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Mass Spectrometry (MS): Electron Impact (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 110). Fragmentation patterns would likely involve the loss of nitrogen-containing fragments (e.g., N₂, NH₃).[10]
Safety and Handling
4-Hydrazinylpyrimidine is classified as a hazardous substance and must be handled with appropriate precautions.[2]
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GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Hydrazinylpyrimidine is a compound of significant interest due to its accessible synthesis and versatile reactivity. Its ability to serve as a scaffold for creating diverse hydrazone derivatives has positioned it as a valuable tool in drug discovery, particularly in the development of novel anticancer agents. A thorough understanding of its properties, tautomeric nature, and safe handling is essential for any researcher aiming to utilize this potent synthetic intermediate.
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